![molecular formula C6H3Cl2N3 B1321239 4,5-Dicloropirrolo[2,1-f][1,2,4]triazina CAS No. 888720-61-4](/img/structure/B1321239.png)

4,5-Dicloropirrolo[2,1-f][1,2,4]triazina

Descripción general

Descripción

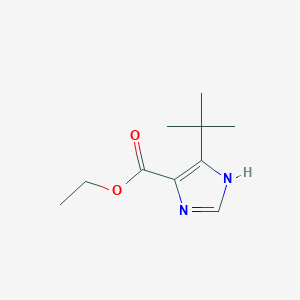

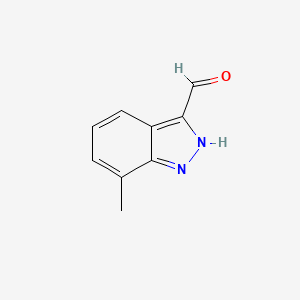

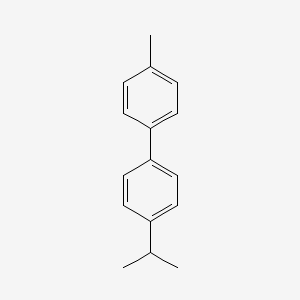

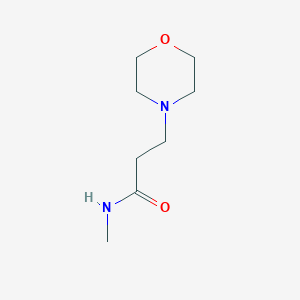

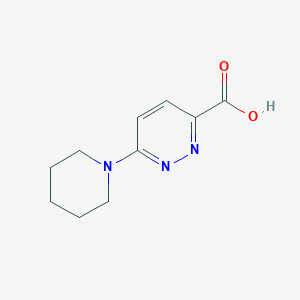

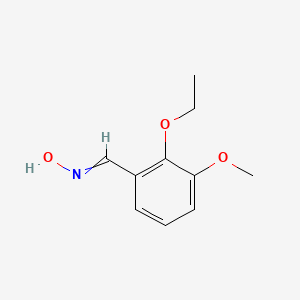

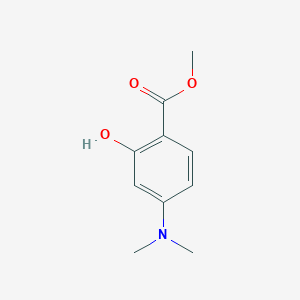

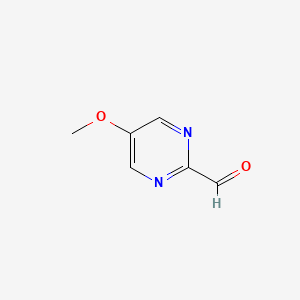

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that is part of a broader class of triazine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various derivatives of pyrrolo[2,1-f][1,2,4]triazine and their synthesis, chemical properties, and biological activities.

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives is a key area of research. One study describes the synthesis of substituted pyrrolo[2,1-f][1,2,4]triazines as inhibitors of tyrosine kinase activity, which are important in the regulation of angiogenesis and tumor growth . Another paper reports the preparation of heterocycles through the interaction of an intermediate compound with various reagents to furnish triazine derivatives with potential anti-tumor properties . Additionally, a one-pot preparation method for pyrrolo[2,1-f][1,2,4]triazine derivatives is described, highlighting the efficiency of the synthetic process .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazine derivatives is crucial for their biological activity. The design and evaluation of these compounds involve detailed structure-activity relationship studies. For instance, the introduction of different substituents on the pyrrolo[2,1-f][1,2,4]triazine core can significantly affect the potency and selectivity of the compounds as kinase inhibitors . The molecular docking studies mentioned in one of the papers suggest a mechanism of action for the antiviral activity of these compounds, which involves the inhibition of neuraminidase .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,1-f][1,2,4]triazine derivatives is another area of interest. One paper discusses the unusual chemical reactivity of certain novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, which are related to the compounds of interest . The study of their nucleophilic displacements and the effects of different reaction conditions provides insights into the chemical behavior of these heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are influenced by their molecular structure. The introduction of fluorous tags, as described in one study, can aid in the purification of reaction mixtures, which is an important aspect of chemical synthesis . The oral bioavailability of these compounds, as well as their solubility and stability, are critical parameters that determine their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Pyrrolo[2,1-f][1,2,4]triazina es un heterociclo fusionado prometedor que se utiliza para dirigirse a las quinasas en la terapia contra el cáncer . La inhibición de las quinasas es uno de los enfoques más exitosos en la terapia dirigida . Este compuesto es una parte integral de varios inhibidores de quinasas .

Fármaco antiviral

Pyrrolo[2,1-f][1,2,4]triazina es la parte principal del fármaco antiviral Remdesivir . Remdesivir ha sido reconocido contra una amplia gama de virus de ARN (incluidos SARS/MERS-CoV) y ha mostrado resultados alentadores en el tratamiento del nuevo coronavirus (COVID-19) recientemente emergido .

Fármaco antitumorigénico

Este compuesto es un motivo estructural activo del fármaco antitumorigénico Brivanib Alaninato . Brivanib Alaninato fue aprobado por la FDA de EE. UU. en 2011 .

Inhibidor de EGFR

Pyrrolo[2,1-f][1,2,4]triazina también es una parte integral de BMS-690514 y BMS-599626, que son inhibidores de EGFR en fase II clínica . Estos inhibidores ralentizan la proliferación celular de la línea celular tumoral de colon humano .

Inhibidor de la quinasa del linfoma anaplásico (ALK)

Este compuesto se utiliza como inhibidor de ALK . Los inhibidores de ALK se utilizan en el tratamiento del cáncer de pulmón de células no pequeñas .

Inhibidor de IGF-1R e IR quinasa

Pyrrolo[2,1-f][1,2,4]triazina se utiliza como un inhibidor de IGF-1R e IR quinasa . Estos inhibidores se utilizan en el tratamiento de varios tipos de cáncer .

Inhibidor de la pan-quinasa Aurora

Este compuesto se utiliza como un inhibidor de la pan-quinasa Aurora . Las quinasas Aurora son esenciales para la división celular, y sus inhibidores se utilizan en el tratamiento del cáncer .

Inhibidor de la vía de señalización Hedgehog (Hh)

Pyrrolo[2,1-f][1,2,4]triazina se utiliza como un inhibidor de la vía de señalización Hedgehog (Hh) . La vía Hh es una vía de señalización clave que regula el desarrollo animal, y sus inhibidores se utilizan en el tratamiento del cáncer .

Direcciones Futuras

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy. It’s an integral part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir . This suggests that future research may focus on developing more drugs based on this scaffold.

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as pyrrolo[2,1-f][1,2,4]triazine derivatives, have been used to target kinases in cancer therapy .

Mode of Action

It’s known that similar compounds interact with their targets, such as kinases, to inhibit their function . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells .

Biochemical Pathways

Kinase inhibitors, which include similar compounds, can affect a variety of pathways, including those involved in cell growth and proliferation . The inhibition of these pathways can lead to downstream effects such as the arrest of cell growth and induction of apoptosis .

Pharmacokinetics

It’s known that similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties compared to the n-nucleosides mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .

Result of Action

Similar compounds have been shown to have high cyto- and genotoxic properties against various cancer cell lines .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Propiedades

IUPAC Name |

4,5-dichloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFRWQJHIBMRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269870 | |

| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

888720-61-4 | |

| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888720-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)